molecular formula C10H13K2N5O10P2 B1149546 Adenosine 5'-diphosphate dipotassium salt CAS No. 114702-55-5

Adenosine 5'-diphosphate dipotassium salt

Cat. No.: B1149546
CAS No.: 114702-55-5
M. Wt: 503.381842
InChI Key:
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Description

Adenosine 5’-diphosphate dipotassium salt is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is composed of the nucleoside adenosine attached to two phosphate groups, which are esterified to the sugar moiety at the 5’ position. This compound is involved in various biochemical processes, including the synthesis and breakdown of adenosine triphosphate, which is a primary energy carrier in cells .

Mechanism of Action

Target of Action

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide that primarily targets purinergic receptors, specifically P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation, which is a key process in blood clotting .

Mode of Action

ADP interacts with its targets, the P2Y1 and P2Y12 receptors, to induce platelet activation . This interaction results in changes in the platelet shape and the release of certain substances that promote further platelet activation .

Biochemical Pathways

ADP is involved in energy storage and nucleic acid metabolism. It is produced by the dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases . It can be converted back to ATP by ATP synthases . This conversion is a critical part of cellular homeostasis, as ATP acts as the energy currency for cellular functions .

Pharmacokinetics

It is known that adp is soluble in water , which could potentially impact its bioavailability

Result of Action

The interaction of ADP with its targets leads to platelet activation, a key process in blood clotting . This can have significant effects at the molecular and cellular levels, including changes in platelet shape and the release of substances that promote further platelet activation .

Action Environment

The action of ADP can be influenced by various environmental factors. Moreover, the ATP content of microorganisms can vary widely depending on their metabolic activity . These factors could potentially influence the action, efficacy, and stability of ADP.

Biochemical Analysis

Biochemical Properties

Adenosine 5’-diphosphate dipotassium salt is involved in several biochemical reactions. It interacts with enzymes such as ATP synthases and ATPases, which facilitate its conversion to ATP and AMP. This compound also interacts with purinergic receptors, including P2Y1 and P2Y12, which play a role in platelet activation and aggregation . Additionally, adenosine 5’-diphosphate dipotassium salt can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance .

Cellular Effects

Adenosine 5’-diphosphate dipotassium salt influences various cellular processes. It affects cell signaling pathways by activating purinergic receptors, leading to changes in intracellular calcium levels and subsequent cellular responses . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, adenosine 5’-diphosphate dipotassium salt plays a role in cellular metabolism by participating in the synthesis and degradation of ATP, thereby influencing energy production and consumption .

Molecular Mechanism

The molecular mechanism of adenosine 5’-diphosphate dipotassium salt involves its binding to specific receptors and enzymes. It activates purinergic receptors, leading to the activation of downstream signaling pathways that regulate various cellular functions . Additionally, this compound can inhibit or activate enzymes such as ATPases and ATP synthases, thereby modulating the levels of ATP and AMP within the cell . These interactions ultimately influence cellular energy homeostasis and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-diphosphate dipotassium salt can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to the formation of AMP and other metabolites . Long-term studies have shown that adenosine 5’-diphosphate dipotassium salt can have sustained effects on cellular function, including changes in energy metabolism and gene expression .

Dosage Effects in Animal Models

The effects of adenosine 5’-diphosphate dipotassium salt vary with different dosages in animal models. At low doses, this compound can enhance platelet activation and aggregation, while at higher doses, it may lead to adverse effects such as thrombosis and vascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which adenosine 5’-diphosphate dipotassium salt exerts its optimal effects without causing toxicity .

Metabolic Pathways

Adenosine 5’-diphosphate dipotassium salt is involved in several metabolic pathways. It is produced by the dephosphorylation of ATP by ATPases and can be converted back to ATP by ATP synthases . This compound also participates in the synthesis of AMP and other nucleotides, playing a crucial role in nucleotide metabolism and energy transfer within the cell .

Transport and Distribution

Within cells and tissues, adenosine 5’-diphosphate dipotassium salt is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and mitochondria, where it participates in energy metabolism and other biochemical processes .

Subcellular Localization

Adenosine 5’-diphosphate dipotassium salt is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. In the mitochondria, this compound plays a crucial role in oxidative phosphorylation and ATP synthesis, while in the cytoplasm, it participates in various metabolic processes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-diphosphate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenosine 5’-diphosphate dipotassium salt is widely used in scientific research due to its role in energy metabolism and signal transduction. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: Adenosine 5’-diphosphate dipotassium salt is unique in its ability to act as both a substrate and product in energy transfer reactions. Its role in modulating purinergic receptors also distinguishes it from other nucleotides, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAWWJFMCDGNKL-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13K2N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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